molecular formula C12H4Cl6 B1329220 2,2',3,3',5,6'-Hexachlorobiphenyl CAS No. 52744-13-5

2,2',3,3',5,6'-Hexachlorobiphenyl

Cat. No.: B1329220
CAS No.: 52744-13-5
M. Wt: 360.9 g/mol
InChI Key: UUTNFLRSJBQQJM-UHFFFAOYSA-N
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Description

Classification and Isomerism of Hexachlorobiphenyls

Hexachlorobiphenyls are a subgroup of PCBs characterized by having exactly six chlorine atoms attached to the biphenyl (B1667301) framework. The molecular formula for all hexachlorobiphenyls is C₁₂H₄Cl₆, and they share a molecular weight of approximately 360.88 g/mol . chemicalbook.comwikipedia.org However, the various possible arrangements of these six chlorine atoms result in a number of different isomers, each with a unique structure and, consequently, distinct properties.

The numbering of the carbon atoms on the biphenyl rings is crucial for distinguishing between these isomers. One ring is designated with numbers 2 through 6, and the other with 2' through 6'. This systematic nomenclature allows for the precise identification of each congener. For instance, in 2,2',3,3',5,6'-Hexachlorobiphenyl, the chlorine atoms are located at the second, third, fifth, and sixth positions on one phenyl ring, and at the second and third positions on the other.

The physical properties of these isomers, such as their melting and boiling points, can vary significantly. This variation is a direct result of the different spatial arrangements of the chlorine atoms, which affects the molecule's symmetry and intermolecular forces.

Physicochemical Properties of this compound

Property Value
IUPAC Name 1,2,4,5-tetrachloro-3-(2,3-dichlorophenyl)benzene
CAS Number 52704-70-8
Molecular Formula C₁₂H₄Cl₆
Molecular Weight 360.88 g/mol
Melting Point 100 °C
Boiling Point 446.99 °C (estimate)
Log10 Water Solubility (mol/L) -8.12 to -8.60 (estimate)

Data sourced from multiple chemical databases. chemicalbook.comchemeo.com

The arrangement of chlorine atoms, particularly in the ortho positions (2, 2', 6, and 6'), also influences the molecule's ability to rotate around the bond connecting the two phenyl rings. This rotation, or lack thereof, has significant implications for the congener's biological activity.

Comparative Properties of Selected Hexachlorobiphenyl Isomers

Isomer Name CAS Number Melting Point (°C) Boiling Point (°C)
2,2',3,3',4,4'-Hexachlorobiphenyl 11096-82-5 150.8 385-420
2,2',3,3',6,6'-Hexachlorobiphenyl (B1221702) 38411-22-2 114.2 447 (estimate)
2,2',3,4,4',5'-Hexachlorobiphenyl 35065-28-2 -107.3 99.2
2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) 35065-27-1 137-138 447 (estimate)
2,3,3',5,5',6-Hexachlorobiphenyl 74472-46-1 151-152 400

This table presents a comparison of the physical properties of several hexachlorobiphenyl isomers, highlighting the variability within this subgroup of PCBs. Data sourced from various chemical suppliers and databases. wikipedia.orgaccustandard.com103.213.246sigmaaldrich.comsigmaaldrich.com

Historical Context and Global Environmental Legacy of Polychlorinated Biphenyls

The commercial production of PCBs began in the late 1920s, and for decades they were widely used in a variety of industrial applications due to their desirable properties. chemeo.com These included high thermal stability, chemical inertness, and excellent electrical insulating capabilities. As a result, PCBs were incorporated into a vast array of products, such as electrical transformers and capacitors, heat transfer fluids, hydraulic fluids, and as plasticizers in paints and plastics.

However, the very properties that made PCBs so useful in industrial settings also contributed to their eventual downfall as significant environmental pollutants. Their resistance to degradation means that they persist in the environment for very long periods. Over the decades of their widespread use, significant quantities of PCBs were released into the environment through spills, leaks from equipment, and improper disposal practices.

By the 1960s and 1970s, the widespread presence of PCBs in the environment and in the tissues of wildlife and humans became a major concern. Their ability to bioaccumulate and biomagnify in food chains led to high concentrations in top predators, including humans. The growing body of evidence linking PCB exposure to a range of adverse health effects ultimately led to bans on their production in many countries in the 1970s and 1980s.

Despite these bans, the environmental legacy of PCBs, including this compound, continues to this day. These persistent organic pollutants (POPs) are still found in soil, water, and biota across the globe. The long-range atmospheric transport of these compounds has resulted in their detection in even the most remote regions of the world, far from their original sources. The ongoing presence of these chemicals in the environment necessitates continued monitoring and research to fully understand and mitigate their long-term impacts.

Properties

IUPAC Name

1,2,4-trichloro-3-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTNFLRSJBQQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073541
Record name 2,2',3,3',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52744-13-5
Record name 2,2',3,3',5,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD09W9A7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Transport and Partitioning Dynamics of 2,2 ,3,3 ,5,6 Hexachlorobiphenyl

Atmospheric Transport and Deposition Mechanisms of 2,2',3,3',5,6'-Hexachlorobiphenyl

The atmosphere serves as a primary pathway for the global distribution of semi-volatile organic compounds like this compound. Its journey through the atmosphere is governed by a complex interplay of physical and chemical processes that dictate its transport over long distances and its eventual deposition to terrestrial and aquatic ecosystems.

Long-Range Atmospheric Transport Models and Validation

The long-range atmospheric transport of this compound is predicted and assessed using various sophisticated models. These models are essential tools for understanding the global distribution of this contaminant and for informing international regulations.

Long-range atmospheric transport (LRAT) models are complex computational tools that simulate the movement of pollutants in the atmosphere. These models incorporate a wide range of factors, including:

Emission sources: Identifying and quantifying the sources of this compound releases into the atmosphere.

Meteorological data: Wind patterns, temperature, precipitation, and other weather phenomena that influence the movement and deposition of the compound.

Chemical and physical properties: The inherent characteristics of this compound, such as its vapor pressure, Henry's Law constant, and octanol-air partition coefficient (KOA), which determine its partitioning between the gas and particle phases and its susceptibility to degradation.

Deposition processes: The mechanisms by which the compound is removed from the atmosphere, including wet deposition (through rain and snow) and dry deposition (gravitational settling of particles).

The validation of these LRAT models is a critical step to ensure their accuracy and reliability. This process involves comparing the model's predictions with real-world measurements of this compound concentrations in various environmental media, such as air, water, and soil, from different locations around the globe. Discrepancies between the model output and monitoring data help to refine the model's parameters and improve its predictive capabilities.

While specific validation studies focusing solely on this compound are limited, the general validation of models for PCBs provides confidence in their ability to simulate the transport of this congener.

Gas-Particle Partitioning in the Atmosphere

In the atmosphere, this compound exists in both the gas phase and associated with atmospheric particles. The distribution between these two phases, known as gas-particle partitioning, is a crucial factor influencing its atmospheric lifetime, transport distance, and deposition mechanism.

The partitioning of this compound is primarily governed by its subcooled liquid vapor pressure (P°L) and the octanol-air partition coefficient (KOA). Generally, compounds with lower vapor pressures and higher KOA values tend to adsorb more readily onto atmospheric particles.

The gas-particle partitioning coefficient (Kp) is a key parameter used to describe this equilibrium and is defined as:

Kp = (Cp / TSP) / Cg

where:

Cp is the concentration of the compound in the particulate phase (ng/m³).

TSP is the total suspended particle concentration in the air (µg/m³).

Cg is the concentration of the compound in the gas phase (ng/m³).

The partitioning behavior of this compound is also influenced by environmental factors such as temperature and the composition of atmospheric particles. At lower temperatures, the compound tends to shift more towards the particulate phase. The presence of organic matter and black carbon in atmospheric aerosols can also enhance the sorption of this hydrophobic compound.

Aquatic and Sediment Interfacial Exchange of this compound

Once deposited into aquatic environments, this compound undergoes a series of exchange processes between the water column and sediments. These dynamics are critical in determining its bioavailability to aquatic organisms and its long-term fate in these ecosystems.

Sediment Reworking and Resuspension Influences

Sediments often act as a major sink for hydrophobic compounds like this compound. However, they can also become a secondary source of contamination through processes of sediment reworking and resuspension.

Sediment reworking , primarily driven by the activities of benthic organisms (bioturbation), can mix contaminated surface sediments with deeper, less contaminated layers, and vice versa. This process can influence the vertical distribution of this compound in the sediment column and affect its flux into the overlying water.

Sediment resuspension is the process by which bottom sediments are stirred up and reintroduced into the water column. This can be caused by natural events such as storms, strong currents, and floods, as well as anthropogenic activities like dredging and shipping. Resuspension can lead to a significant release of particle-bound this compound back into the water, thereby increasing its bioavailability and potential for further transport.

Water Column Distribution and Dissolved-Particulate Phase Equilibria

In the water column, this compound, due to its hydrophobic nature, has a strong tendency to partition from the dissolved phase onto suspended particulate matter and dissolved organic carbon. The distribution between the dissolved and particulate phases is a key factor controlling its transport, bioavailability, and eventual fate in aquatic systems.

The partitioning behavior in the water column is described by the partition coefficient (Kd), which is the ratio of the concentration of the compound in the particulate phase to its concentration in the dissolved phase.

This equilibrium is influenced by several factors, including:

The concentration and character of suspended particulate matter: Higher concentrations of particles, especially those rich in organic carbon, will lead to a greater proportion of this compound in the particulate phase.

Water temperature: Temperature can affect the solubility of the compound and the partitioning equilibrium.

Salinity: In estuarine and marine environments, changes in salinity can influence the partitioning behavior.

Understanding the dissolved-particulate phase equilibria is essential for accurately predicting the transport of this compound in rivers, lakes, and oceans, as the dissolved and particulate fractions are subject to different transport and removal processes.

Soil-Atmosphere and Soil-Water Exchange Processes

Soil-Atmosphere Exchange:

The exchange of this compound between soil and the atmosphere is a dynamic process that includes volatilization from the soil to the air and deposition from the air to the soil.

Volatilization: This is the process by which the compound moves from the soil into the atmosphere. The rate of volatilization is influenced by the compound's vapor pressure, the soil temperature, soil moisture content, and the organic matter content of the soil. Higher temperatures and lower soil organic matter content generally lead to higher rates of volatilization.

Deposition: Atmospheric this compound can be deposited onto soil surfaces through both wet and dry deposition.

The net direction of the flux (from soil to air or air to soil) depends on the concentration gradient between the soil and the overlying air.

Soil-Water Exchange:

The movement of this compound between soil and water is another important transport pathway.

Sorption and Desorption: In the soil matrix, this compound strongly sorbs to soil organic matter. The strength of this sorption is a key factor controlling its mobility. Desorption is the process by which the compound is released from the soil particles into the soil porewater.

Leaching: When water infiltrates through the soil profile, it can transport dissolved this compound downwards, a process known as leaching. The extent of leaching is generally low for this compound due to its strong sorption to soil particles.

Surface Runoff: During rainfall events, this compound associated with soil particles can be transported via surface runoff into nearby water bodies.

The interplay of these exchange processes determines the residence time of this compound in the soil and its potential to contaminate groundwater and surface water.

Data Tables

Table 1: Physicochemical Properties of this compound (PCB 136)

PropertyValueUnit
Molecular FormulaC₁₂H₄Cl₆-
Molecular Weight360.88 g/mol
CAS Number52712-04-6-
Melting Point116-117°C
Boiling Point395.7°C
Water Solubility0.0004mg/L
Vapor Pressure1.5 x 10⁻⁵mmHg at 25°C
Henry's Law Constant0.034Pa·m³/mol
Log Kow (Octanol-Water Partition Coefficient)6.8-
Log Koa (Octanol-Air Partition Coefficient)9.5-

Bioaccumulation and Biotransformation Pathways of 2,2 ,3,3 ,5,6 Hexachlorobiphenyl in Biological Systems

Bioaccumulation Kinetics and Factors Influencing Uptake in Organisms

2,2',3,3',5,6'-Hexachlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) family, is a persistent organic pollutant known for its tendency to accumulate in living organisms. ebi.ac.uk The process of bioaccumulation is governed by the kinetics of uptake, distribution, metabolism, and elimination. Due to their lipophilic (fat-loving) nature, these compounds readily partition into the fatty tissues of organisms, leading to their persistence and accumulation over time. iarc.fr

Factors that influence the uptake of this hexachlorobiphenyl congener are multifaceted. The concentration of the compound in the environment, the duration of exposure, and the physiological characteristics of the organism all play significant roles. For instance, an organism's lipid content is a primary determinant of bioaccumulation, with organisms possessing higher fat reserves exhibiting greater accumulation of PCBs. nih.govnih.gov The route of exposure, whether through diet, respiration, or dermal contact, also dictates the rate and extent of uptake. iarc.fr

The chemical structure of the PCB congener itself is a critical factor. The number and position of chlorine atoms on the biphenyl rings affect the molecule's resistance to metabolic breakdown. nih.gov For example, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) is not readily metabolized by human microsomes, which explains its prevalence in human adipose tissue. nih.gov In contrast, other hexachlorobiphenyl isomers can be metabolized, albeit slowly, into more polar compounds that can be excreted. nih.gov

The table below presents data on the tissue distribution of a related hexachlorobiphenyl isomer in rats, illustrating the kinetic nature of its accumulation and elimination.

Time PointAdipose Tissue (% of Dose)Skin (% of Dose)Fecal Excretion (% of Dose)
2-4 weeks 6815-
280 days 38743
This interactive table is based on data from a long-term pharmacokinetic study of 2,2',4,4',5,5'-hexachlorobiphenyl in rats, demonstrating the compound's distribution and eventual decline in various tissues over time. nih.gov

Trophic Transfer and Biomagnification Potential

A significant concern with this compound and other PCBs is their potential for trophic transfer and biomagnification. Trophic transfer is the movement of a contaminant from one trophic level to the next in a food web. Biomagnification is the subsequent increase in the concentration of that contaminant in organisms at successively higher levels in the food chain. nih.gov

Because these compounds are not easily broken down and are stored in fatty tissues, they are passed along when one organism consumes another. ebi.ac.uk This results in the highest concentrations being found in top predators, including humans. iarc.frwikipedia.org The biomagnification potential of a chemical is often related to its persistence and lipophilicity. researchgate.net

Studies have shown that PCBs, in general, exhibit significant biomagnification in aquatic and terrestrial food webs. nih.govresearchgate.net The trophic magnification factor (TMF) is a metric used to quantify this potential, and values greater than one indicate that the chemical biomagnifies. researchgate.net

Species-Specific Bioaccumulation Variability

The extent of bioaccumulation of this compound can vary significantly among different species. This variability is attributed to a combination of factors including differences in metabolic capacity, diet, habitat, and life history traits.

For example, the metabolic enzymes responsible for breaking down PCBs, such as the cytochrome P-450 system, can differ in their activity and specificity across species. nih.gov This can lead to different rates of elimination and, consequently, different levels of accumulation. In a study comparing the metabolism of two hexachlorobiphenyl isomers, one was readily metabolized by human hepatic microsomes while the other was not, highlighting the role of metabolic differences in bioaccumulation. nih.gov

Dietary preferences also play a crucial role. Organisms that feed on prey with high contaminant loads will naturally accumulate more of the chemical. Furthermore, an organism's position in the food web is a primary determinant of its contaminant burden due to biomagnification. nih.gov

Microbial Biotransformation of Hexachlorobiphenyls

Microorganisms play a critical role in the environmental fate of hexachlorobiphenyls through biotransformation processes. These processes can lead to the degradation of these persistent compounds, potentially reducing their toxicity and environmental impact. epa.gov

Aerobic Degradation Pathways

Under aerobic (oxygen-present) conditions, certain bacteria can degrade PCBs through oxidative pathways. nih.gov The initial and often rate-limiting step in this process is the introduction of oxygen atoms into the biphenyl rings, a reaction catalyzed by enzymes called dioxygenases. researchgate.net This requires two adjacent, unchlorinated carbon atoms on at least one of the biphenyl rings. epa.govresearchgate.net

The resulting dihydrodiol is then further oxidized to form a dihydroxybiphenyl, which can then undergo ring cleavage. researchgate.net This opens up the aromatic ring structure, leading to the formation of chlorinated benzoic acids and other intermediates that can potentially be further metabolized. nih.gov However, highly chlorinated biphenyls like this compound are generally more resistant to aerobic degradation due to the lack of adjacent unchlorinated carbons. researchgate.net

Anaerobic Reductive Dechlorination Mechanisms

In anaerobic (oxygen-absent) environments, such as sediments and certain subsurface soils, a different microbial process called reductive dechlorination can occur. epa.gov This process involves the removal of chlorine atoms from the biphenyl rings, with the chlorine being replaced by a hydrogen atom. nih.gov

Reductive dechlorination is a key process in the environmental breakdown of highly chlorinated PCBs. epa.gov It typically proceeds by removing chlorine atoms from the meta and para positions first, which can make the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation. epa.gov This sequential anaerobic-aerobic degradation is considered a promising strategy for the bioremediation of PCB-contaminated sites. Bacterial enrichment cultures from sediments have demonstrated the ability to dechlorinate various PCB congeners under anaerobic conditions. nih.gov

Microbial Community Dynamics in Hexachlorobiphenyl Degradation

The degradation of hexachlorobiphenyls in the environment is not carried out by a single microbial species but rather by complex microbial communities. uvm.edu The dynamics of these communities are influenced by the presence of the contaminant, as well as other environmental factors.

The introduction of PCBs into an environment can lead to a shift in the microbial community structure, favoring the growth of populations capable of utilizing or co-metabolizing these compounds. nih.gov Studies have shown that in contaminated environments, there is often an enrichment of specific bacterial genera known to be involved in the degradation of aromatic hydrocarbons. frontiersin.org The interactions between different microbial populations, such as the sequential action of anaerobic and aerobic bacteria, are crucial for the complete degradation of complex PCB mixtures. nih.gov Understanding these community dynamics is essential for developing effective bioremediation strategies. mdpi.com

Enzymatic Biotransformation in Higher Organisms

The breakdown of this compound in higher organisms is primarily an enzymatic process. This transformation is crucial in determining the compound's persistence and potential toxicity within the body.

Cytochrome P450-Mediated Metabolism of Hexachlorobiphenyls

The cytochrome P450 (CYP) enzyme system, particularly isoforms in the CYP2B family, plays a central role in the metabolism of this compound (also known as PCB 136). acs.orgnih.gov These enzymes, located primarily in the liver, catalyze the oxidation of the PCB molecule. nih.gov This process typically involves the addition of a hydroxyl group (-OH) to the biphenyl structure, forming hydroxylated PCB metabolites (OH-PCBs). nih.gov

Studies using human hepatic microsomes have shown that this compound is metabolized into two main metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov The formation of these metabolites suggests that the metabolic pathway may proceed through an arene oxide intermediate. nih.gov Research has indicated that human CYP2B6 is involved in the oxidation of this specific hexachlorobiphenyl congener. acs.org In rats, CYP2B1 is the primary enzyme responsible for its metabolism. nih.gov

The metabolism of this compound is a critical factor in its potential to accumulate in adipose tissue. nih.gov The rate of metabolism can be influenced by the specific P450 enzymes present and their level of activity. nih.gov For instance, in human hepatic microsomes, the metabolism of this compound has an apparent Michaelis constant (Km) of 8.8 microM and a maximum velocity (Vmax) of 5.1 pmoles per milligram of microsomal protein per minute. nih.gov

The process of metabolic activation by CYP2B6 has been studied using computational methods, which suggest that electrophilic addition at the Cα position is the preferred initial step in the reaction. nih.gov The interaction between the enzyme and the substrate is influenced by various amino acid residues within the enzyme's active site, highlighting the importance of halogen-π interactions in the metabolism of halogenated environmental pollutants by CYP2B6. nih.gov

Stereoselective Biotransformation and Chiral Signatures of Hexachlorobiphenyl Metabolites

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called atropisomers. acs.org The biotransformation of this compound by cytochrome P450 enzymes is often stereoselective, meaning that one atropisomer is metabolized at a different rate than the other. acs.orgnih.gov This leads to a change in the relative proportions of the two atropisomers in the body, a phenomenon known as an altered chiral signature. nih.gov

The stereoselectivity of metabolism varies significantly between different species. nih.gov For example, studies with liver microsomes from humans, monkeys, and rabbits show that 2,2',3,3',6,6'-hexachlorobiphenyl-4-ol is the major metabolite. acs.org In contrast, liver microsomes from guinea pigs, hamsters, mice, and dogs primarily produce 2,2',3,3',6,6'-hexachlorobiphenyl-5-ol. acs.org

Furthermore, the atropisomeric enrichment of the resulting hydroxylated metabolites also differs between species. acs.org In most species studied, the second-eluting atropisomers of the 4-ol and 5-ol metabolites are enriched. acs.org However, in mice, the first-eluting atropisomers are more abundant. acs.org In rat liver microsomes, there is a preferential metabolism of the (+)-atropisomer of this compound, leading to an enrichment of the (-)-atropisomer in the remaining parent compound. nih.gov

This atropselective metabolism is a key factor contributing to the variable chiral signatures of PCBs observed in wildlife and humans at higher trophic levels. acs.org The specific P450 enzymes present in an organism are a major determinant of these species-dependent differences in chiral signatures. nih.gov Understanding these stereoselective processes is important for assessing the toxicological risks associated with chiral PCBs, as the different atropisomers can have different biological activities.

Phytoremediation Mechanisms for Hexachlorobiphenyls

Phytoremediation is an emerging technology that utilizes plants and their associated microorganisms to remove, degrade, or contain environmental contaminants, including hexachlorobiphenyls.

Rhizoremediation and Plant-Associated Microbial Interactions

Rhizoremediation is a specific type of phytoremediation that occurs in the rhizosphere, the soil region directly influenced by plant roots. This process relies on the synergistic relationship between plants and soil microorganisms to break down organic pollutants. Plants exude various organic compounds from their roots, which can serve as a carbon source for soil microbes, stimulating their growth and metabolic activity.

In the context of hexachlorobiphenyls, certain microorganisms residing in the rhizosphere possess the enzymatic machinery to degrade these persistent compounds. The increased microbial population and activity in the root zone can enhance the breakdown of hexachlorobiphenyls in the soil. While specific studies focusing solely on the rhizoremediation of this compound are limited, the general principles of rhizoremediation are applicable to PCBs as a class of compounds. The effectiveness of this process depends on factors such as the plant species, the types of microorganisms present in the soil, soil conditions, and the specific chemical structure of the hexachlorobiphenyl congener.

Phytoextraction and Phytotransformation Processes

Phytoextraction is the process by which plants take up contaminants from the soil or water through their roots and accumulate them in their tissues, such as roots, stems, and leaves. This mechanism can be a pathway for removing hexachlorobiphenyls from contaminated sites. Once inside the plant, the compounds may be stored in vacuoles or bound to cell wall components.

Phytotransformation, also known as phytodegradation, involves the breakdown of contaminants within the plant tissues. Plants possess a range of enzymes, including some analogous to the cytochrome P450 enzymes found in animals, which can metabolize organic pollutants like hexachlorobiphenyls. This internal metabolic process can transform the parent compound into less toxic or more water-soluble metabolites. Research has shown that plants can metabolize PCBs atropselectively, similar to what is observed in animal models. acs.org

Molecular and Cellular Mechanistic Investigations of Hexachlorobiphenyls

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation Potential

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of halogenated aromatic hydrocarbons, including some PCBs. nih.gov Upon binding to a ligand, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin response elements (DREs), which stimulates the transcription of downstream genes. nih.gov

2,2',3,3',5,6'-Hexachlorobiphenyl is classified as a di-ortho substituted, non-coplanar PCB. Generally, PCBs with this structural configuration are considered very weak AhR agonists. aopwiki.org Their ability to bind to the AhR and elicit a response is significantly lower than that of coplanar (dioxin-like) PCBs. The free energies of binding of PCBs to the AhR are influenced by their lipophilicity, electron affinities, and entropies. nih.gov It is hypothesized that the majority of PCBs are likely to interact with the AhR in their nonplanar conformations. nih.gov

The structure of a PCB congener is a key determinant of its affinity for the AhR. For significant binding and activation to occur, a coplanar or near-coplanar configuration is generally required, allowing the molecule to fit into the ligand-binding pocket of the receptor.

This compound possesses two chlorine atoms in the ortho positions (positions 2 and 6'). This di-ortho substitution pattern creates steric hindrance, which restricts the rotation of the two phenyl rings and forces the molecule into a non-coplanar conformation. This three-dimensional structure makes it a poor ligand for the AhR. In contrast, non-ortho-substituted PCBs can more easily adopt a planar configuration and thus exhibit higher binding affinity and toxic potency. nih.gov The insensitivity of some species, like fish, to ortho-substituted PCBs is attributed to both reduced binding affinity and reduced intrinsic efficacy compared to non-ortho-substituted congeners. nih.gov

Table 1: Structure-Activity Relationship for AhR Binding

PCB ClassificationNumber of Ortho-ChlorinesConformationAhR Binding Affinity
Coplanar (Dioxin-like)0PlanarHigh
Mono-ortho-substituted1Partially hindered rotationLow to moderate
Di-ortho-substituted 2 or more Non-planar Very low to negligible

This table provides a generalized summary of structure-activity relationships for PCBs and their AhR binding affinity.

Activation of the AhR signaling pathway leads to the altered expression of a battery of genes. The most well-characterized of these are the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics. nih.gov

Due to its very weak affinity for the AhR, this compound is not expected to be a potent inducer of these genes. While some di-ortho substituted PCBs have been shown to induce CYP enzymes, the effect is significantly weaker than that of dioxin-like PCBs. nih.gov For instance, studies on the related di-ortho congener PCB 156 showed it to be a full agonist but with a much lower intrinsic efficacy than non-ortho PCBs. nih.gov The regulation of gene expression by AhR is also controlled by the aryl hydrocarbon receptor repressor (AhRR), which acts as a negative feedback regulator by competing with AhR for dimerization with ARNT. mdpi.com It is plausible that even weak activation by compounds like this compound could be effectively suppressed by this repressor mechanism.

Differential Cellular Responses to Hexachlorobiphenyl Congeners

The cellular responses to hexachlorobiphenyls are highly dependent on their specific molecular structure, particularly the number and position of chlorine atoms. This structural diversity leads to a spectrum of biological activities, broadly distinguishing between coplanar and non-coplanar congeners.

Non-coplanar PCBs, a group to which this compound belongs, are characterized by the presence of chlorine atoms at the ortho positions (carbons 2, 2', 6, and 6'). This substitution pattern forces the two phenyl rings to twist out of a single plane. This three-dimensional structure prevents them from binding effectively to the aryl hydrocarbon receptor (AhR), a key characteristic of the more toxic coplanar PCBs. oup.comoup.com Consequently, the mechanisms of action for non-coplanar PCBs are largely AhR-independent and involve different cellular pathways. oup.com

Research on various non-coplanar congeners has revealed that they can induce rapid cytotoxic effects by altering the structure and fluidity of cellular membranes. oup.comnih.gov This disruption can affect the function of membrane-bound proteins and lead to cell death. oup.comnih.gov For instance, studies on cerebellar granule cells have shown that ortho-substituted PCBs can cause cell death within minutes, an effect not observed with coplanar congeners at similar concentrations. nih.gov

The cellular effects of non-coplanar hexachlorobiphenyls can vary significantly between different cell types. This specificity is likely due to differences in cell membrane composition, the expression of specific protein targets, and the metabolic capabilities of the cells. oup.com

For example, ortho-substituted PCBs have been shown to trigger a range of cell-specific responses:

In neurons, they can inhibit the uptake of neurotransmitters like dopamine, glutamate, GABA, and serotonin (B10506). oup.com

In pancreatic RINm5F cells, they stimulate the release of insulin (B600854). oup.comoup.com

In neutrophils, they can stimulate the generation of superoxide (B77818) anions. oup.com

In pregnant rat uterine muscle, they can stimulate contraction. oup.com

A study investigating the effects of a range of non-coplanar PCBs (specifically congeners 99, 138, 153, 180, and 194) demonstrated that they can directly activate the pregnane-X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) in human liver cells. nih.gov The subsequent activation of target genes, such as those involved in drug metabolism (CYP3A4 and MDR1), was found to be both substitution- and tissue-specific, with differing responses observed in liver, intestine, and lung cell lines. nih.gov This highlights that even within the class of non-coplanar PCBs, individual congeners can elicit unique, cell-type-dependent responses.

Cell-Type Specific Effects of Ortho-Substituted PCBs

Cell TypeObserved EffectReference CongenersCitation
Cerebellar Granule CellsRapid cell death, increased intracellular calcium, decreased mitochondrial membrane potentialPCB 8, PCB 28, PCB 47, PCB 52 nih.gov
Brain SynaptosomesInhibition of neurotransmitter uptake (dopamine, glutamate, GABA, serotonin)Ortho-substituted congeners oup.com
RINm5F Cells (Pancreatic)Stimulation of insulin releaseOrtho-substituted congeners oup.comoup.com
NeutrophilsStimulation of superoxide anion generationOrtho-substituted congeners oup.com
Human Liver, Intestine, and Lung Cell LinesTissue-specific activation of PXR/CAR target genes (CYP3A4, MDR1)PCB 99, PCB 138, PCB 153, PCB 180, PCB 194 nih.gov

In the environment and in biological tissues, exposure to PCBs typically involves complex mixtures of both coplanar and non-coplanar congeners. epa.gov The interactions between these different structural classes at the cellular level can be complex, leading to additive, synergistic, or antagonistic effects.

While coplanar PCBs primarily exert their toxicity through the AhR pathway, non-coplanar PCBs can modulate these effects. For instance, in tumor promotion studies, the non-coplanar congener PCB 153 has been shown to antagonize the formation of altered hepatocellular foci induced by the coplanar congeners PCB 126 and PCB 77 in female Sprague-Dawley rats. nih.gov This suggests that non-coplanar PCBs can interfere with the carcinogenic effects of coplanar PCBs.

Contrasting Cellular Actions of Co-planar and Non-Co-planar PCBs

CharacteristicCo-planar PCBsNon-Co-planar PCBs (ortho-substituted)Citation
Primary MechanismAryl hydrocarbon receptor (AhR) agonistsAhR-independent mechanisms (e.g., membrane disruption, nuclear receptor activation) oup.comoup.comnih.gov
Effect on Membrane IntegrityNo significant effect at short exposure timesDisruption of membrane structure, increased fluidity, leading to rapid cell death oup.comnih.govnih.gov
Neurotransmitter UptakeNo inhibitionInhibition of dopamine, glutamate, GABA, and serotonin uptake oup.com
PXR/CAR ActivationNo direct activationDirect activation leading to tissue-specific gene expression nih.gov
Interaction with Co-planar PCBs-Can antagonize some toxic effects (e.g., tumor promotion) of co-planar congeners nih.gov

Advanced Analytical Methodologies for Trace Quantification of 2,2 ,3,3 ,5,6 Hexachlorobiphenyl

Extraction and Clean-up Procedures from Complex Environmental and Biological Matrices

The initial and most critical step in the analysis of 2,2',3,3',5,6'-Hexachlorobiphenyl is its effective extraction from the sample matrix and subsequent isolation from co-extracted interfering compounds. The choice of method depends heavily on the matrix type (e.g., soil, sediment, tissue, blood) and the required detection limits. clu-in.org

Common extraction techniques include:

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to rapidly and efficiently extract analytes from solid and semi-solid samples. nih.gov A mixture of solvents like hexane (B92381) and dichloromethane (B109758) is often used. researchgate.net This technique is valued for its speed, automation, and reduced solvent consumption compared to traditional methods. nih.gov

Soxhlet Extraction: A classic and robust method, Soxhlet extraction provides exhaustive extraction of PCBs from solid matrices. It is, however, time-consuming and requires large volumes of organic solvents. clu-in.orgresearchgate.net

Solid-Phase Extraction (SPE): SPE is widely used for extracting PCBs from aqueous samples and for the clean-up of sample extracts. clu-in.org It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent.

Following extraction, a rigorous clean-up procedure is essential to remove lipids, pigments, and other compounds that can interfere with chromatographic analysis. clu-in.org Multi-step clean-up strategies are common. A key technique involves the use of silica (B1680970) gel, often impregnated with sulfuric acid, to remove oxidizable interfering substances. researchgate.netuantwerpen.be Florisil, a magnesium-silicate adsorbent, is also frequently used, particularly for removing lipids from biological extracts. nih.govresearchgate.net

Table 1: Common Extraction and Clean-up Procedures for PCB Analysis

Matrix Type Extraction Method Clean-up Sorbent(s) Reference(s)
Biological Tissues (e.g., liver, fat) Pressurized Liquid Extraction (PLE) Florisil, Silica Gel, Acid-treated Silica nih.gov
Blood/Serum Solvent Extraction (e.g., with hexane) Chromatography (e.g., Silica Gel, Florisil) clu-in.org
Soil/Sediment Pressurized Liquid Extraction (PLE), Soxhlet Acid-treated Silica, Florisil, Copper Powder (for sulfur removal) researchgate.net
Indoor Dust Selective Pressurized Liquid Extraction (S-PLE) Acid-treated Silica, Florisil researchgate.net
Water Solid-Phase Extraction (SPE) SPE Cartridges (e.g., C18) clu-in.org

High-Resolution Gas Chromatography-Mass Spectrometry Techniques

High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is the gold standard for the separation and detection of individual PCB congeners. HRGC utilizes long capillary columns that provide the high resolving power necessary to separate the complex mixtures of PCBs found in environmental and biological samples. clu-in.org When coupled with high-resolution mass spectrometry (HRMS), the technique offers exceptional selectivity and sensitivity, allowing for the unambiguous identification and quantification of target analytes like this compound, even at femtogram (fg) or picogram (pg) levels. nih.govresearchgate.net

Isotope dilution mass spectrometry is a premier quantification technique that provides the highest accuracy and precision. scispace.comnih.gov The method involves adding a known quantity of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample prior to extraction and clean-up. nih.gov

This labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout the entire analytical procedure. Any losses of the analyte during sample preparation are mirrored by losses of the labeled standard. The final quantification is based on the ratio of the response of the native analyte to that of the isotopically labeled standard measured by HRMS. nih.gov This approach effectively corrects for variations in extraction efficiency and matrix effects, making it a definitive reference method for the trace quantification of PCBs. clu-in.orgosti.gov

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power over conventional one-dimensional GC. nih.gov In a GC×GC system, the entire sample is subjected to two independent chromatographic separations. nih.govcopernicus.org Effluent from a primary analytical column is collected in segments by a modulator and then rapidly re-injected onto a second, shorter column with a different stationary phase (and thus different selectivity). copernicus.org

This process generates a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that would co-elute in a single-column system. nih.govresearchgate.net When coupled with a sensitive mass spectrometer, such as a time-of-flight (ToF) or tandem MS (MS/MS) instrument, GC×GC provides an unparalleled ability to resolve target analytes like this compound from isomeric congeners and complex matrix backgrounds. nih.govnih.gov This is particularly crucial for foodstuff analysis and environmental monitoring where complex mixtures are common. nih.gov

Table 2: Example Column Combination for GC×GC Analysis of PCBs

Dimension Column Phase Typical Inner Diameter (mm) Typical Length (m) Purpose Reference(s)
First Dimension (¹D) Mid-polarity (e.g., 50% phenyl-polysiloxane) 0.18 40 Primary separation based on boiling point and polarity nih.gov
Second Dimension (²D) Different polarity (e.g., Wax or higher polarity phenyl) 0.10 1.5 Rapid, secondary separation of modulated peaks nih.govresearchgate.net

Quality Assurance and Quality Control in Hexachlorobiphenyl Analysis

Strict quality assurance (QA) and quality control (QC) protocols are imperative to ensure the reliability, accuracy, and defensibility of data generated from the trace analysis of hexachlorobiphenyls. Key QA/QC measures include:

Procedural Blanks: Analyzing a sample free of analyte that is subjected to the entire extraction and analysis procedure. This is done to monitor for any potential contamination introduced during the analytical process. uantwerpen.be

Certified Reference Materials (CRMs): Analyzing a matrix-matched CRM with a certified concentration of the target analyte. This is used to assess the accuracy of the analytical method and to validate the entire procedure.

Matrix Spikes: Adding a known amount of the analyte to a sample before extraction to evaluate method performance in a specific matrix, including potential matrix-induced signal suppression or enhancement and recovery efficiency.

Isotope Ratio Confirmation: In GC/IDHRMS, the isotopic ratio of the detected ions for a specific congener must fall within a specified tolerance of the theoretical value to confirm its identity. nih.gov

Method Validation: A comprehensive validation process is required to establish method performance characteristics, including linearity, accuracy, precision, and the method detection limit (MDL). Validation may involve comparing results with an established reference method to ensure there is no systematic bias. nih.gov

The use of isotope dilution techniques is in itself a powerful QC tool, as it inherently corrects for recovery issues. clu-in.org Consistent monitoring of these parameters ensures that the data are of high and known quality.

Environmental Remediation Technologies for Hexachlorobiphenyl Contaminated Matrices

In-Situ and Ex-Situ Remediation Approaches

In-situ remediation techniques for 2,2',3,3',5,6'-Hexachlorobiphenyl offer the advantage of treating contaminated soil and groundwater in place, which can be more cost-effective and less disruptive than ex-situ methods. researchgate.net Common in-situ approaches include bioremediation, where microorganisms are stimulated to degrade the contaminant, and chemical remediation, which involves the injection of chemical reagents to transform the pollutant. elsevierpure.comcore.ac.uk For instance, nanoscale zero-valent iron (nZVI) can be injected into the subsurface to promote reductive dechlorination of the hexachlorobiphenyl. elsevierpure.comcore.ac.uk Another in-situ method is phase-inversion emulsification, which can enhance the desorption of the compound from sediment, followed by biological reductive dechlorination. researchgate.net

Ex-situ remediation involves the removal of the contaminated soil or water for treatment. This allows for greater control over the treatment process and can be more effective for highly contaminated sites. Ex-situ technologies applicable to this compound include advanced oxidation processes like supercritical water oxidation (SCWO) and ultrasonic radiation, which can be performed in specialized reactors. k-state.edunih.gov While generally more expensive due to excavation and transportation costs, ex-situ methods can achieve higher and more uniform treatment efficiencies.

Biological Remediation Advancements

Biological remediation, or bioremediation, leverages the metabolic capabilities of microorganisms to break down or transform contaminants like this compound. This approach is considered a more environmentally friendly and sustainable option compared to some chemical and physical methods.

Microbial reductive dechlorination is a key process in the anaerobic biodegradation of highly chlorinated biphenyls. Certain anaerobic microorganisms can use chlorinated compounds as electron acceptors, sequentially removing chlorine atoms and reducing the toxicity of the molecule. nih.govnih.gov For example, bacterial enrichment cultures have demonstrated the ability to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl, a related compound, with the dechlorination pattern being influenced by the specific microbial consortia present. nih.gov

Strategies to enhance microbial dechlorination often involve biostimulation, where the growth and activity of indigenous dechlorinating microorganisms are promoted by adding nutrients or electron donors. For instance, the addition of anaerobic digested sludge has been shown to enhance the microbial dechlorination of PCBs by increasing the abundance of dechlorinating bacteria such as Dehalobium and Dehalobacter. nih.gov Another approach is bioaugmentation, which involves introducing specific microbial cultures with known dechlorinating capabilities to the contaminated site. Combining nanoscale zero-valent iron (nZVI) with microbial degradation has also been shown to be effective, where nZVI can create anaerobic conditions and provide a source of hydrogen that stimulates dechlorinating bacteria. nih.gov

Enhancement StrategyKey Microorganisms/ComponentsObserved OutcomeReference
Addition of Anaerobic Digested SludgeDehalobium, DehalobacterEnhanced removal of meta- and para-chlorine from Aroclor 1260. nih.gov
Coupling with Nanoscale Zero-Valent Iron (nZVI)Desulfotomaculum, Dehalobacter, Geobacter, Desulfuromonas85% removal of total HCHs in the presence of nZVI and acetate. nih.gov
In-situ Phase-Inversion Emulsification and Biological Reductive Dechlorination (ISPIE/BiRD)Heat-tolerant archaea, Methanosaeta spp.Significant dechlorination of PCBs in contaminated sediments. researchgate.net

Genetic engineering offers a promising avenue for enhancing the bioremediation of recalcitrant compounds like this compound. By modifying the genetic makeup of microorganisms, it is possible to improve their degradative capabilities, enhance their survival in contaminated environments, and increase the efficiency of the bioremediation process. nih.gov This can involve introducing genes that code for specific degradative enzymes or modifying regulatory pathways to increase the expression of these enzymes. nih.gov

While research in the genetic engineering of microorganisms specifically for the degradation of this compound is ongoing, the principles have been successfully applied to other pollutants. Techniques like CRISPR/Cas9, ZNFs, and TALENs are being explored to precisely edit the genomes of bacteria and microalgae to enhance their biorefinery capabilities, which could be adapted for PCB degradation. nih.gov However, the release of genetically modified organisms into the environment requires careful risk assessment to avoid unintended ecological consequences. nih.gov

Chemical Remediation Techniques

Chemical remediation involves the use of chemical reactions to transform this compound into less toxic compounds. These methods are often faster than biological processes and can be effective for high contaminant concentrations.

Reductive dehalogenation using nanoscale zero-valent iron (nZVI) is a widely studied chemical remediation technique for chlorinated organic compounds. elsevierpure.comcore.ac.ukresearchgate.net nZVI has a large surface area and high reactivity, allowing it to act as a strong reducing agent. core.ac.ukresearchgate.net In this process, the iron donates electrons to the hexachlorobiphenyl molecule, leading to the stepwise replacement of chlorine atoms with hydrogen atoms. This process is favorable under acidic conditions and at higher temperatures. researchgate.net

The effectiveness of nZVI can be enhanced by combining it with other treatments. For instance, coupling nZVI with microbial degradation can create a synergistic effect, where the nZVI not only directly degrades the contaminant but also stimulates anaerobic dechlorinating bacteria by producing hydrogen. elsevierpure.comnih.gov However, there are concerns about the potential environmental risks of releasing engineered nanomaterials into the subsurface. elsevierpure.com

SystemKey FeaturesFindingsReference
Nanoscale Zero-Valent Iron (nZVI)Strong reducing agent, large surface area.Rapid degradation of hexachlorobenzene (B1673134) (HCB) following pseudo-first-order kinetics. Degradation rate increases with temperature and under acidic conditions. researchgate.net
nZVI combined with biological reductive dechlorinationSynergistic effect between chemical reduction and microbial activity.Corrosion of ZVI stimulates dehalorespiring bacteria by producing H₂ as an electron donor. elsevierpure.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). nih.govmdpi.com These processes are highly effective in degrading persistent organic pollutants like this compound. nih.gov

Supercritical Water Oxidation (SCWO) is a process that occurs at temperatures and pressures above the critical point of water (374 °C and 22.1 MPa). wikipedia.orgenviro.wiki Under these conditions, water acts as a non-polar solvent, making organic compounds and oxidizing agents like oxygen highly soluble. wikipedia.org This allows for a rapid and complete oxidation of the hexachlorobiphenyl to carbon dioxide, water, and hydrochloric acid. k-state.edu Studies have shown that SCWO can achieve over 99.9% destruction of PCBs in a matter of seconds. k-state.edunih.gov However, the high energy requirements and potential for corrosion are challenges associated with this technology. epa.gov

Ultrasonic Radiation is another AOP that utilizes high-frequency sound waves to induce cavitation, the formation, growth, and collapse of microscopic bubbles in a liquid. nih.gov The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of hydroxyl radicals that can degrade the hexachlorobiphenyl. nih.gov The effectiveness of ultrasonic degradation can be enhanced by combining it with other AOPs, such as UV irradiation or the addition of photocatalysts. nih.gov

AOP TechnologyPrincipleReported EfficiencyReference
Supercritical Water Oxidation (SCWO)Oxidation in water above its critical point (374 °C, 22.1 MPa).>99.95% conversion of Aroclor 1248 in 54.5 seconds. k-state.edu
Ultrasonic RadiationAcoustic cavitation leading to the formation of hydroxyl radicals.Removal ratios of around 40% for hexachlorobenzene (HCB) alone, improved to ~49% with photocatalysis or surfactants. nih.gov

Integrated and Multi-Technology Remediation Frameworks

The remediation of matrices contaminated with this compound and other highly chlorinated biphenyls often encounters significant challenges when single-technology approaches are employed. mdpi.comfrontiersin.org Physical methods alone may only succeed in concentrating and extracting the pollutants rather than degrading them, while carrying high costs and the risk of creating secondary pollution. mdpi.com Consequently, integrated frameworks that combine two or more remediation technologies are increasingly being investigated and implemented to achieve higher efficiency, cost-effectiveness, and more complete degradation of these persistent organic pollutants. scientific.netrsc.org These multi-technology approaches are designed to overcome the limitations of individual methods by creating synergistic effects. mdpi.com

A common and effective strategy involves the sequential application of anaerobic and aerobic biological treatments. nih.gov Highly chlorinated PCBs, such as hexachlorobiphenyls, are susceptible to reductive dechlorination under anaerobic conditions, where chlorine atoms are removed from the biphenyl (B1667301) structure. mdpi.comomicsonline.org This process results in the formation of lower-chlorinated congeners, which are often more amenable to subsequent aerobic degradation. nih.govomicsonline.org The combination of these two biological processes in a sequential manner has been proposed as an efficient strategy for the comprehensive treatment of PCB-contaminated soils and sludges. nih.gov

Another integrated approach couples chemical pre-treatment with biological remediation. mdpi.com For instance, the use of Fenton-like pre-oxidation can enhance the subsequent degradation of PCBs by microorganisms like white rot fungi. mdpi.com Similarly, combining mechanochemical methods with thermal desorption has shown high removal efficiency for PCBs in soil. nih.gov In one study, grinding contaminated soil with calcium oxide followed by thermal treatment resulted in a 99.95% removal of PCBs. nih.gov The integration of soil washing with biosurfactants and UV-irradiation has also been shown to increase the rate of subsequent biodegradation. nih.gov

Phytoremediation can also be integrated with other techniques to enhance cleanup efforts. The synergistic effects of adding compost and planting specific vegetation, such as Medicago sativa, have been demonstrated to improve soil quality and stimulate the degradation of higher-chlorinated PCBs. mdpi.com Compost provides a carbon source that can facilitate anaerobic dechlorination, while the plant's root system (rhizosphere) can stimulate microbial activity and the degradation of contaminants. mdpi.com

The following tables summarize findings from studies on integrated remediation frameworks for PCB-contaminated matrices.

Table 1: Examples of Integrated Remediation Technologies and Their Effectiveness

Integrated TechnologiesContaminated MatrixKey FindingsRemoval EfficiencyReference(s)
Mechanochemical Grinding + Thermal DesorptionSoilGrinding with CaO for 4 hours followed by heating at 500°C for 60 minutes.99.95% nih.gov
Fenton-like Pre-oxidation + Microbial RemediationSoilPre-oxidation strengthens the ability of white rot fungi to degrade PCBs.Not specified mdpi.com
Sequential Anaerobic-Aerobic BiodegradationSediments / SludgesHigher chlorinated congeners are converted to lesser chlorinated ones, which are then aerobically degraded.Effective degradation of Aroclor 1260. nih.gov
Compost Addition + Phytoremediation (Medicago sativa)SoilSynergistic effects increased microbial activity and degradation of higher-chlorinated PCBs.Final PCB concentrations were lower than initial concentrations. mdpi.com
Biosurfactant Washing + UV-Irradiation + BiodegradationSoilPre-treatment increased the subsequent biodegradation rate.Not specified nih.gov

Table 2: Research Findings on Synergistic Remediation Approaches

Study FocusTechnologies CombinedObserved Synergistic EffectResearch ConclusionReference(s)
Plant-Assisted BioremediationCompost, Medicago sativaCompost acts as a carbon source for dechlorination and stimulates plant growth; the rhizosphere enhances microbial activity and PCB degradation.The combined approach effectively increased the transformation of higher-chlorinated PCBs and improved soil health. mdpi.com
Chemical and Biological TreatmentFenton-like oxidation, Microbial degradation (white rot fungi)Chemical pre-oxidation makes PCBs more accessible and susceptible to microbial attack.Combining chemical and biological processes can enhance the overall degradation of PCBs in soil. mdpi.com
Physical and Thermal TreatmentMechanochemical grinding (with CaO), Thermal desorptionGrinding increases the surface area and reactivity of PCBs, facilitating more effective thermal destruction at lower temperatures or shorter durations.The combination is highly effective for PCB removal, though energy consumption needs optimization. nih.gov
Sequential BioremediationAnaerobic reductive dechlorination, Aerobic oxidationAnaerobic microbes reduce the chlorine content of highly chlorinated PCBs, making them suitable substrates for aerobic bacteria.This sequential process is a promising and efficient strategy for the complete biodegradation of complex PCB mixtures. nih.gov

Ecological Risk Assessment Frameworks and Applications for Hexachlorobiphenyls

Problem Formulation in Ecological Risk Assessment

The initial and critical phase of any ecological risk assessment is problem formulation. epa.govepa.gov This stage establishes the goals, scope, and focus of the assessment. It involves a dialogue between risk assessors and risk managers to define the regulatory context and management goals. epa.gov For 2,2',3,3',5,6'-hexachlorobiphenyl, problem formulation begins by identifying it as a contaminant of potential ecological concern (COPEC) due to its persistence, potential for bioaccumulation, and known toxicity of the broader PCB class. epa.govnih.gov

A key aspect of problem formulation is the development of a conceptual model that outlines the potential pathways from the source of the contaminant to ecological receptors and the endpoints that could be adversely affected. This involves identifying the sources of this compound, its potential transport mechanisms in the environment, the ecological receptors that may be exposed, and the potential adverse effects on these receptors. epa.govepa.gov

The complexity of PCB mixtures found in the environment presents a significant challenge. ca.gov The composition of these mixtures can differ substantially from the original commercial products, such as Aroclors, due to weathering and other environmental processes. ca.gov Therefore, problem formulation must consider whether the assessment will focus on the individual congener, this compound, or as part of a larger PCB mixture.

Assessment endpoints are explicit expressions of the environmental values to be protected. For this compound, these could include the survival, growth, and reproduction of sensitive species in aquatic and terrestrial ecosystems. epa.gov The analysis plan, a final product of problem formulation, details how the risks will be evaluated, including the data to be used and the analytical approaches to be employed. epa.gov

Exposure Characterization and Environmental Distribution Modeling

Exposure characterization is a critical component of ecological risk assessment, aiming to quantify the contact between a stressor and ecological receptors. For this compound, this involves understanding its movement and persistence in various environmental compartments. Due to their chemical stability and lipophilicity, PCBs like this hexachlorobiphenyl congener tend to resist degradation and accumulate in fatty tissues of organisms, leading to biomagnification in food webs. epa.gov

Environmental fate and transport models are essential tools for predicting the distribution of contaminants like this compound. These models can simulate processes such as atmospheric transport, deposition, and movement through soil and water. epa.govrsc.orgmdpi.com For instance, models like the Environmental Fluid Dynamics Code (EFDC) can simulate the hydrodynamics and contaminant transport in water bodies. epa.gov Other models, such as those used for perfluorooctanoic acid (PFOA), link various systems to model air dispersion, transit through the unsaturated (vadose) zone, and transport in surface and groundwater. nih.gov Such integrated modeling approaches can be adapted to predict the environmental concentrations of this compound.

The physical and chemical properties of this compound, such as its low water solubility and high octanol-water partition coefficient, are key inputs for these models. These properties dictate its partitioning between soil, sediment, water, and air, and its potential for bioaccumulation. epa.govindustrialmaintenanceproducts.net The degree of chlorination affects volatility, with less chlorinated congeners being more mobile in the atmosphere. ca.gov

Characterization of Ecological Effects and Receptor Sensitivity

This stage of the ecological risk assessment evaluates the potential for this compound to cause adverse effects in ecological receptors. This involves compiling and analyzing toxicity data from laboratory and field studies. The toxic effects of PCBs can vary significantly among different congeners. nih.gov Some PCBs, known as dioxin-like PCBs, exert their toxicity through the aryl hydrocarbon (Ah) receptor. researchgate.net However, other PCBs, including some hexachlorobiphenyls, may act through different mechanisms. researchgate.net

Information on the specific toxicity of this compound to various ecological receptors is often limited. Therefore, risk assessments may need to rely on data from related congeners or commercial PCB mixtures like Aroclors. ca.govwikipedia.org For example, studies on Aroclor 1260, a mixture that contains hexachlorobiphenyls, have shown a range of toxic effects in animals. wikipedia.org

Receptor sensitivity can vary widely among different species. nih.gov For instance, certain avian and mammalian species are particularly sensitive to the reproductive and developmental effects of PCBs. wa.gov Aquatic organisms, including fish and invertebrates, are also at risk due to the bioaccumulation of these compounds in aquatic food webs. nih.govresearchgate.net A comprehensive characterization of ecological effects would ideally include data on a range of endpoints, such as survival, growth, and reproduction, for various relevant species.

Probabilistic Risk Assessment Methodologies

Traditional deterministic risk assessments often rely on single-point estimates for exposure and toxicity, which may not adequately capture the inherent variability and uncertainty in these parameters. nih.gov Probabilistic risk assessment (PRA) offers a more realistic approach by using distributions of values for key variables to generate a distribution of possible risk outcomes. nih.gov

For this compound, a probabilistic approach could involve using distributions for its concentration in soil or water, as well as distributions for the toxicity reference values for different ecological receptors. This allows for a more comprehensive characterization of risk, including the probability of exceeding a certain level of concern.

Methods like Monte Carlo simulations are commonly used in PRA. nih.gov These simulations involve repeatedly sampling from the input distributions to generate a distribution of risk estimates. This approach provides a more complete picture of the potential risks and the uncertainties associated with the assessment. The application of PRA is increasingly being advocated for in regulatory contexts to support more robust and transparent risk management decisions. nih.gov

Derivation of Ecological Soil Screening Levels (Eco-SSLs)

Ecological Soil Screening Levels (Eco-SSLs) are concentrations of contaminants in soil that are considered protective of a wide range of ecological receptors. epa.govepa.gov They are developed by the U.S. Environmental Protection Agency (EPA) and other regulatory bodies to streamline the initial screening of contaminated sites. epa.govepa.gov If contaminant concentrations at a site are below the Eco-SSLs, it is generally assumed that there is a low probability of ecological harm, and further investigation may not be necessary. epa.gov

The derivation of Eco-SSLs is a rigorous, multi-step process that involves:

Literature Searches: A comprehensive search for all available toxicity data for the contaminant of interest. epa.gov

Data Screening: Applying strict criteria to evaluate the quality and relevance of the identified studies. ornl.gov

Data Extraction and Scoring: Extracting relevant toxicity data and scoring the studies based on factors like bioavailability and the quality of the experimental design. ornl.gov

Derivation of the Eco-SSL: Calculating the Eco-SSL as the geometric mean of the toxicity values from the highest-quality studies. ornl.gov

Eco-SSLs are derived for different receptor groups, including plants, soil invertebrates, birds, and mammals, to ensure broad protection of the terrestrial ecosystem. epa.gov For a contaminant like this compound, the derivation of an Eco-SSL would require sufficient high-quality toxicity data for these receptor groups. It is important to note that Eco-SSLs are screening levels and not cleanup goals. epa.gov Site-specific conditions should always be considered in the final risk management decisions.

Emerging Research Frontiers and Knowledge Gaps in 2,2 ,3,3 ,5,6 Hexachlorobiphenyl Studies

Integration of Multi-Omics Approaches in Mechanistic Toxicology

The field of toxicology is increasingly moving beyond single-endpoint analyses to embrace a more comprehensive "multi-omics" approach. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to unravel the intricate molecular mechanisms underlying the effects of xenobiotics like 2,2',3,3',5,6'-hexachlorobiphenyl. mdpi.com By combining these different "omics" layers, researchers can gain a more complete picture of how this compound perturbs cellular pathways and leads to adverse outcomes. mdpi.com

High-throughput transcriptomics (HTTr) is one such tool being utilized to assess the bioactivity of chemicals. epa.gov For this compound, HTTr data can provide insights into the genes and biological pathways that are altered upon exposure. epa.gov Similarly, high-throughput phenotypic profiling (HTPP) using assays like the Cell Painting assay can reveal changes in cellular morphology and function, offering another layer of understanding. epa.gov

The integration of metabolomics with other omics data, such as transcriptomics, is particularly powerful. For instance, studies on other endocrine-disrupting chemicals have shown that this combined approach can identify key metabolic pathways, like purine (B94841) metabolism and the TCA cycle, that are significantly altered. nih.gov This integrated analysis helps to connect changes at the gene expression level with functional changes in cellular metabolism. nih.gov The ultimate goal is to build comprehensive adverse outcome pathways (AOPs) that map the entire sequence of events from the initial molecular interaction of this compound with a biological target to the final adverse effect at the organism or population level. mdpi.com

Table 1: Key Multi-Omics Technologies in Toxicological Research

Omics TechnologyInformation ProvidedApplication in this compound Research
Genomics Study of the complete set of DNA (genome) of an organism.Identifies genetic predispositions to susceptibility to PCB toxicity.
Transcriptomics Analysis of the complete set of RNA transcripts (transcriptome). epa.govReveals changes in gene expression patterns in response to exposure. epa.gov
Proteomics Large-scale study of proteins (proteome).Identifies alterations in protein expression and post-translational modifications.
Metabolomics Systematic study of the unique chemical fingerprints that specific cellular processes leave behind (metabolome). nih.govUncovers disruptions in metabolic pathways. nih.gov

Development of Predictive Models for Environmental Fate and Bioavailability under Climate Change Scenarios

Predicting the long-term environmental behavior of persistent compounds like this compound is crucial for risk assessment. nih.gov Researchers are now focusing on developing sophisticated models that can forecast the fate and bioavailability of this compound under the influence of climate change. Climate change can alter environmental parameters such as temperature, precipitation, and organic carbon content in soil and sediments, which in turn can affect the transport, partitioning, and degradation of PCBs.

Current predictive models often utilize machine learning algorithms trained on existing experimental data for biodegradability and toxicity. nih.govnih.gov These models can provide a prognosis of a chemical's likelihood to be catabolized in the biosphere and its potential toxicity based solely on its chemical structure. nih.govnih.gov However, a significant knowledge gap exists in incorporating the complex and dynamic effects of climate change into these models. For example, rising global temperatures could increase the volatilization of PCBs from soil and water, leading to enhanced long-range atmospheric transport.

Furthermore, changes in microbial community structure and activity due to altered climatic conditions could impact the biodegradation rates of hexachlorobiphenyls. nih.gov Developing models that can account for these variables is a key area of future research.

Innovations in Sustainable Remediation Technologies for Highly Chlorinated PCBs

The remediation of sites contaminated with highly chlorinated PCBs, including this compound, presents significant challenges due to their chemical stability and persistence. cevooh.czhering-vpt.com Traditional methods like excavation and landfilling or incineration are often costly and can lead to the formation of other toxic byproducts. cevooh.czfrontiersin.org Consequently, there is a strong impetus to develop innovative and sustainable remediation technologies.

One promising area is bioremediation, which utilizes microorganisms to break down PCBs. nih.gov Research is focused on identifying and engineering microbial consortia with enhanced degradative capabilities. nih.govproquest.com For instance, a constructed consortium of an engineered Escherichia coli and a natural pentachlorophenol-degrading bacterium has shown success in degrading hexachlorobenzene (B1673134), a related persistent organic pollutant. nih.govproquest.com Another approach involves biostimulation and bioaugmentation, where the contaminated environment is amended with nutrients or specific PCB-degrading microbes to enhance the natural attenuation process. cevooh.cz

Nanoremediation, using nanoparticles such as nanoscale zero-valent iron (nZVI), is also gaining traction. frontiersin.org The large surface area and high reactivity of nZVI particles can facilitate the dechlorination of highly chlorinated PCBs. frontiersin.org Combining different technologies, such as bioremediation with the application of activated carbon, which can sorb PCBs and deliver degrading bacteria, is also being explored to overcome the limitations of individual methods. cevooh.cznih.gov

Table 2: Emerging Sustainable Remediation Technologies for PCBs

TechnologyDescriptionAdvantages
Bioremediation Use of microorganisms to degrade PCBs. nih.govCost-effective, environmentally friendly. frontiersin.org
Nanoremediation (nZVI) Use of nanoscale zero-valent iron to dechlorinate PCBs. frontiersin.orgHigh reactivity and degradation speed. frontiersin.org
Combined Approaches Integration of multiple technologies (e.g., activated carbon and bioremediation). cevooh.czCan overcome limitations of single methods. cevooh.cz
Supercritical Water Oxidation (SCWO) Use of water above its critical point to oxidize PCBs. frontiersin.orgEffective for highly concentrated waste.
In-situ Thermal Desorption Heating contaminated soil or sediment to vaporize PCBs for collection and treatment. clu-in.orgAvoids excavation and transport of contaminated material. hering-vpt.com

Refined Structure-Activity Relationships for Non-Classical Toxicological Endpoints

Historically, the toxicology of PCBs has focused on their "dioxin-like" effects, which are mediated through the aryl hydrocarbon receptor (AhR). However, it is now recognized that many PCBs, particularly non-coplanar congeners like some hexachlorobiphenyls, exert their toxicity through non-classical, AhR-independent mechanisms. clu-in.org A key area of emerging research is the refinement of structure-activity relationships (SARs) for these non-classical toxicological endpoints.

For example, certain ortho-substituted PCBs have been shown to disrupt intracellular calcium signaling and sensitize ryanodine (B192298) receptors, which can lead to neurodevelopmental effects. nih.gov The metabolism of these congeners can be enantioselective, meaning that one atropisomer (a type of stereoisomer) may be more readily metabolized or have different biological activity than the other. nih.gov Studies on 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) have shown that its metabolism by rat liver microsomes is enantioselective and produces hydroxylated metabolites. nih.gov

Understanding how the specific three-dimensional structure of this compound and its metabolites relates to these non-classical toxicological effects is crucial for a more accurate risk assessment. This requires detailed studies on its interaction with various cellular targets beyond the AhR.

Global Monitoring Networks and Long-Term Trend Analysis for Hexachlorobiphenyls

Long-term monitoring of hexachlorobiphenyls in various environmental compartments is essential for understanding their global distribution, transport, and temporal trends. nih.govmdpi.com Global monitoring networks provide valuable data for assessing the effectiveness of international conventions aimed at reducing and eliminating persistent organic pollutants. nih.gov

Trend analysis of long-term monitoring data can reveal whether the concentrations of hexachlorobiphenyls are declining, remaining stable, or increasing in different regions. mdpi.comcopernicus.org For instance, a study in China reconstructed and predicted long-term emission trends of PCBs, suggesting that while primary industrial sources are currently dominant, unintentional sources and re-emissions from secondary sources like soil will become more significant in the future. nih.gov

These monitoring efforts face challenges, including the need for consistent and comparable analytical methods across different laboratories and the high costs associated with long-term monitoring programs. However, the data generated is invaluable for understanding the long-range transport of these pollutants and for informing global environmental policies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2',3,3',5,6'-Hexachlorobiphenyl (PCB-134) relevant to environmental persistence?

  • Methodological Answer : Key properties include a melting point of 114.2°C, density of ~1.594 g/cm³, and low water solubility due to high hydrophobicity (log Kow >6). These properties contribute to its persistence in lipid-rich environments and bioaccumulation potential. Stability under room-temperature storage (as noted for similar congeners) allows long-term environmental retention . Its resistance to microbial degradation is linked to the chlorine substitution pattern, which inhibits metabolic breakdown .

Q. How is this compound synthesized and purified for laboratory use?

  • Methodological Answer : Synthesis typically involves Ullmann coupling of chlorinated benzene precursors under catalytic conditions (e.g., Cu or Pd). Post-synthesis purification employs column chromatography (silica gel) or preparative gas chromatography to isolate the target congener from co-eluting isomers (e.g., PCB-135). Certified reference materials (CRMs) are prepared in hexane or isooctane at precise concentrations (e.g., 50 µg/mL) for analytical calibration .

Q. What analytical techniques are recommended for detecting PCB-134 in environmental matrices?

  • Methodological Answer : High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard, achieving detection limits as low as 124 pg/L in water. Isotope dilution using 13C^{13}\text{C}-labeled analogs improves accuracy. Method validation requires comparison with CRMs (e.g., EPA Method 1668A) to address matrix interferences and isomer misidentification .

Advanced Research Questions

Q. How do structural differences between PCB-134 and other hexachlorobiphenyls (e.g., PCB-135) affect toxicokinetics and receptor binding?

  • Methodological Answer : PCB-134’s 2,2',3,3',5,6-chlorination pattern reduces steric hindrance at the meta-para positions, enhancing binding to aryl hydrocarbon receptor (AhR) compared to non-dioxin-like congeners. Comparative studies using deuterated analogs (e.g., 2H^{2}\text{H}-PCB-134) reveal distinct metabolic pathways, with hydroxylation occurring preferentially at the less chlorinated phenyl ring. Toxicity assays in rodent models show PCB-134 exhibits lower ED50 values for endocrine disruption than PCB-153 .

Q. What experimental models best elucidate the endocrine-disrupting effects of PCB-134 in mammalian systems?

  • Methodological Answer : Neonatal exposure models in Sprague-Dawley rats (e.g., subcutaneous injection at 1 µg/kg body weight) demonstrate dose-dependent reductions in sperm motility and testosterone levels. In vitro assays using Leydig cell cultures quantify inhibition of steroidogenic enzymes (e.g., CYP17A1). Longitudinal hormone profiling via LC-MS/MS is critical to capture dynamic endocrine responses .

Q. How can researchers resolve discrepancies in reported bioaccumulation factors (BAFs) for PCB-134 across aquatic ecosystems?

  • Methodological Answer : Variability arises from differences in trophic interactions, lipid content of organisms, and sediment organic carbon. A tiered approach includes:

  • Field sampling paired with stable isotope analysis (δ15N^{15}\text{N}) to assess trophic magnification.
  • Laboratory microcosm studies to isolate physicochemical factors (e.g., pH, temperature).
  • Meta-analysis of BAFs using lipid-normalized data and congener-specific correction factors .

Q. What strategies mitigate co-elution challenges during chromatographic separation of PCB-134 from structurally similar isomers?

  • Methodological Answer : Use of a 60-m DB-5MS capillary column with a slow temperature ramp (2°C/min) improves resolution. Confirmatory analysis via orthogonal methods (e.g., GC×GC-TOFMS or NMR) is recommended for complex matrices. Deuterated internal standards (e.g., PCB-134-13C12^{13}\text{C}_{12}) aid in distinguishing target peaks from background interference .

Data Contradiction and Validation

Q. How should conflicting toxicity data between in vivo and in vitro studies for PCB-134 be addressed?

  • Methodological Answer : Discrepancies often stem from metabolic activation differences. Approaches include:

  • Cross-validation using hepatic microsomal fractions to simulate in vivo metabolism.
  • Dose-response alignment via physiologically based pharmacokinetic (PBPK) modeling.
  • Gene expression profiling (RNA-seq) to identify pathways inconsistently activated across models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.